1-chloro-3-cyclohexylpropan-2-one
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Overview
Description
1-Chloro-3-cyclohexylpropan-2-one is an organic compound that features a cyclohexyl group attached to a three-carbon chain with a chlorine atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-cyclohexylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 3-chloropropanone under controlled conditions. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-cyclohexylpropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: 3-cyclohexylpropan-2-ol or 3-cyclohexylpropan-2-amine.
Reduction: 1-chloro-3-cyclohexylpropan-2-ol.
Oxidation: 3-cyclohexylpropanoic acid.
Scientific Research Applications
1-Chloro-3-cyclohexylpropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-chloro-3-cyclohexylpropan-2-one exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In reduction reactions, the ketone group is converted to an alcohol, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
1-Chloro-3-cyclohexylpropan-2-one can be compared to other similar compounds, such as:
1-chloro-3-phenylpropan-2-one: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-chloro-3-methylpropan-2-one: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness: The presence of the cyclohexyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds
Properties
CAS No. |
18956-04-2 |
---|---|
Molecular Formula |
C9H15ClO |
Molecular Weight |
174.7 |
Purity |
95 |
Origin of Product |
United States |
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